N-(2-Picolyl)-3,5-dimethylbenzamide
Description
N-(2-Picolyl)-3,5-dimethylbenzamide is a benzamide derivative featuring a 3,5-dimethyl-substituted aromatic ring and a 2-picolylamine (pyridin-2-ylmethyl) group attached via an amide bond. This compound has been studied for its central nervous system (CNS) depressive, anti-inflammatory, and spasmolytic activities . Its structural uniqueness lies in the positioning of the pyridinic nitrogen (ortho to the amide group), which significantly influences its metabolic stability and pharmacokinetic behavior compared to its positional isomers (3- and 4-picolyl derivatives) .
Properties
CAS No. |
51832-85-0 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-11-7-12(2)9-13(8-11)15(18)17-10-14-5-3-4-6-16-14/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
NWMRLCLEASCQCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=N2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=N2)C |
Appearance |
Solid powder |
Other CAS No. |
51832-85-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M 14012-2 M-14012-2 N-(2-picolyl)-3,5-dimethylbenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Isomers: 2-, 3-, and 4-Picolyl Derivatives
The position of the pyridinic nitrogen in picolyl-substituted benzamides critically affects their metabolism and elimination. Evidence from García de Jalón et al. highlights key differences:
Table 1: Metabolic and Pharmacokinetic Comparison of Picolyl Isomers
| Property | N-(2-Picolyl)-3,5-dimethylbenzamide | N-(3-Picolyl)-3,5-dimethylbenzamide | N-(4-Picolyl)-3,5-dimethylbenzamide |
|---|---|---|---|
| Metabolic N-Oxidation | Not observed | Yes (major pathway) | Yes (major pathway) |
| Renal Elimination Rate | Moderate | Higher | Highest |
| Biotransformation Products | None (parent compound retained) | N-Oxide derivatives | N-Oxide derivatives |
Comparison with HDAC Inhibitors
This compound shares structural motifs with histone deacetylase (HDAC) inhibitors, particularly in the 3,5-dimethylbenzamide core. Comparisons with other HDAC inhibitors reveal differences in selectivity and potency:
Table 2: HDAC Inhibitors with 3,5-Dimethylbenzamide Scaffolds
Key Findings :
- LMK-235, a 3,5-dimethylbenzamide derivative, shows selectivity for HDAC4/5 and is effective in reducing hypoxia-induced cisplatin resistance in cancer cells .
- Substituents like hydroxycarbamoyl (e.g., Compound 2j) enhance pan-HDAC inhibition but increase cytotoxicity .
- This compound lacks direct HDAC inhibition data but exhibits distinct CNS-related pharmacological effects, suggesting divergent biological targets .
Comparison with Anti-Parasitic Agents
Several 3,5-dimethylbenzamide derivatives are explored as anti-trypanosomal agents. While their targets differ, structural similarities allow for physicochemical comparisons:
Table 3: Anti-Trypanosomal 3,5-Dimethylbenzamide Derivatives
Physicochemical and Analytical Comparisons
Solubility and Stability:
- This compound lacks detailed solubility data but is inferred to have moderate lipophilicity due to its aromatic and picolyl groups.
- Derivatives like DM-PIT-1 (N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide) exhibit low aqueous solubility but are formulated in PEG-PE micelles for improved delivery .
Analytical Methods:
- HPLC methods for related compounds (e.g., DM-PIT-1) use C18 columns with acetonitrile-water gradients, suggesting compatibility for analyzing this compound .
Preparation Methods
Direct Amidation via Acyl Chloride Intermediates
The most straightforward route to N-(2-picolyl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoyl chloride with 2-picolylamine. This method, analogous to the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide described in Patent CN101492387B, proceeds via nucleophilic acyl substitution.
In a typical procedure, 3,5-dimethylbenzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C. The resulting 3,5-dimethylbenzoyl chloride is then reacted with 2-picolylamine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. The reaction is typically conducted in tetrahydrofuran (THF) or DCM at reflux (40–70°C) for 4–8 hours, yielding the target compound after aqueous workup and recrystallization.
Critical Parameters
- Molar Ratio : A 1:1.2 ratio of acyl chloride to amine ensures complete conversion, minimizing unreacted starting material.
- Solvent Choice : Polar aprotic solvents like THF enhance reaction kinetics by stabilizing intermediates.
- Yield : Reported yields for analogous benzamides range from 82% to 89% under optimized conditions.
Coupling Agent-Assisted Synthesis
For substrates sensitive to acidic conditions, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. This method avoids the generation of HCl, making it suitable for acid-labile functional groups.
A representative protocol involves activating 3,5-dimethylbenzoic acid with EDC and hydroxybenzotriazole (HOBt) in DCM, followed by addition of 2-picolylamine. The reaction proceeds at room temperature for 12–24 hours, with yields comparable to direct amidation (80–85%). Notably, this approach mirrors the aminolysis step described in the one-pot synthesis of halogenated benzamides by Qin et al., where bis(trichloromethyl) carbonate (BTC) is used to activate carboxylic acids.
Advantages
- Mild Conditions : Avoids high temperatures and strong acids.
- Versatility : Compatible with diverse amines, including heteroaromatic substrates like 2-picolylamine.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction rates, as demonstrated in the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides. Applying this technique to this compound involves irradiating a mixture of 3,5-dimethylbenzoic acid, 2-picolylamine, and propylphosphonic anhydride (T3P®) in acetonitrile at 100°C for 15–30 minutes. This method achieves yields of 88–92%, reducing reaction times by over 50% compared to conventional heating.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key metrics for the principal methods:
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | 82–89 | 4–8 h | Simplicity, low cost | HCl generation, high temps |
| Coupling Agents | 80–85 | 12–24 h | Mild conditions, no acidic byproducts | Cost of reagents |
| Microwave-Assisted | 88–92 | 0.25–0.5 h | Rapid, high yield | Specialized equipment required |
| Catalytic (Pd-based) | 75–78 | 6–12 h | Regioselectivity | Sensitivity to air/moisture, cost |
Key Insights
- Microwave-assisted synthesis offers the best balance of yield and efficiency, aligning with trends in green chemistry.
- Direct amidation remains the most cost-effective for large-scale production, despite its longer duration.
Mechanistic Considerations and Side Reactions
The formation of this compound is prone to side reactions, including:
- Over-alkylation : Excess 2-picolylamine may lead to N,N-di-picolyl derivatives.
- Solvolysis : Prolonged heating in polar solvents can hydrolyze the amide bond, regenerating the carboxylic acid.
These issues are mitigated by:
- Stoichiometric Control : Maintaining a 1:1.2 ratio of acid/amine.
- Low-Temperature Phases : Gradual addition of reagents at 0°C, as exemplified in Patent CN101492387B.
Q & A
Q. What are the standard synthetic routes for N-(2-Picolyl)-3,5-dimethylbenzamide and its derivatives?
The synthesis of this compound derivatives typically employs multi-component reactions (MCRs) involving 3,5-dimethylbenzoic acid, isocyanides, and aldehydes. For example, derivatives like N-(2-(Benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide are synthesized via Ugi-type reactions, where 3,5-dimethylbenzoic acid reacts with benzyl isocyanide and paraformaldehyde under mild conditions . The general procedure involves:
- Step 1 : Activation of the carboxylic acid (e.g., via DCC/HOBt).
- Step 2 : Nucleophilic addition of the isocyanide to the activated carbonyl.
- Step 3 : Cyclization or condensation to form the peptoid backbone.
Yields range from 68% to 91%, with purification by recrystallization or column chromatography.
Q. How can researchers confirm the structural integrity of this compound derivatives?
Structural validation relies on multi-modal spectroscopic and chromatographic analyses :
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.4 ppm for dimethylbenzamide), methyl groups (δ 2.2–2.3 ppm), and hydroxamic acid protons (δ 9.0–11.2 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C23H30N3O4 at m/z 412.2231) with <1 ppm error .
- HPLC : Purity >98% is achieved using C18 columns with isocratic elution (acetonitrile/water + 0.1% formic acid) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the HDAC inhibitory activity of 3,5-dimethylbenzamide derivatives?
Modifications to the hydroxamic acid moiety and aryl substituents critically impact potency and selectivity:
- Substituent Effects : Fluorination at the benzyl group (e.g., 2m with 4-fluorobenzyl) enhances HDAC1/2 inhibition (IC50 < 50 nM) but increases cytotoxicity compared to non-fluorinated analogs .
- Linker Optimization : Extending the alkyl chain between the benzamide and hydroxamic acid improves binding to the HDAC catalytic pocket. For example, 6j with a benzyltetrazole linker shows 10-fold higher activity than shorter analogs .
- Validation : SAR is assessed via enzyme inhibition assays (HDAC1–11 isoforms) and cell viability assays (e.g., IC50 in cancer cell lines) .
Q. How can pharmacokinetic parameters of 3,5-dimethylbenzamide derivatives be quantified in biological matrices?
A validated HPLC-UV/LC-MS method is used for pharmacokinetic profiling:
- Extraction : Methylene chloride extraction from plasma/tissue homogenates achieves 70–80% recovery .
- Chromatography : C18 columns with acetonitrile-water (70:30 + 0.1% formic acid) resolve the compound from matrix interferents (retention time: ~12.9 min) .
- Calibration : Linear range of 0.25–20 μg/mL/g, with LOD/LOQ at 0.1/0.2 ng. Intra-day precision (RSD < 10%) ensures reproducibility .
- Application : This method was used to study DM-PIT-1 (a related compound) encapsulated in PEG-PE micelles, showing prolonged circulation half-life (~6 hrs) .
Q. What experimental designs are optimal for evaluating HDAC inhibition and cytotoxicity?
A tiered approach is recommended:
Enzyme Assays : Recombinant HDAC isoforms are incubated with derivatives (1–100 μM), and activity is measured via fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC). IC50 values are calculated using non-linear regression .
Cellular Assays :
- Viability : MTT assays in cancer cell lines (e.g., HCT116) over 48–72 hrs.
- Selectivity : Compare toxicity in non-cancerous cells (e.g., HEK293).
Mechanistic Studies : Western blotting for acetylation markers (e.g., histone H3K9ac) validates target engagement .
Q. How can structure-toxicity relationships be systematically evaluated for 3,5-dimethylbenzamide derivatives?
Key strategies include:
- In Vitro Toxicity : HepG2 liver cells are treated with derivatives (10–100 μM) for 24 hrs, followed by LDH release assays to assess membrane integrity .
- In Vivo Profiling : Acute toxicity studies in mice (single-dose IP administration) monitor weight loss, organ histopathology, and serum biomarkers (ALT/AST) .
- SAR Insights : Bulkier substituents (e.g., cyclohexyltetrazole in 6h ) reduce hepatotoxicity compared to benzyl groups due to decreased metabolic oxidation .
Q. How can researchers resolve contradictions in bioactivity data arising from substituent modifications?
Case Example: Fluorinated analogs (2m ) show enhanced HDAC inhibition but higher cytotoxicity. To resolve this:
- Dose-Response Analysis : Determine if cytotoxicity is on-target (HDAC-dependent) via rescue experiments with HDAC inhibitors like SAHA .
- Metabolic Stability : Assess hepatic clearance using microsomal incubations. Fluorination may reduce metabolic degradation, increasing exposure and off-target effects .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify substituent interactions with HDACs or off-target kinases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
